Odor Threshold: ET2MP Detection at 0.4 ng/L vs. Distinct Sensory Profile of Positional Isomer ET3MP
Ethyl 2-mercaptopropionate (ET2MP) exhibits an odor threshold of 0.4 ng/L (0.4 ppt) in a model hydro-alcoholic solution as reported by Tominaga et al., establishing it among the most potent volatile thiol aroma compounds known [1]. The sensory character of ET2MP is described as tropical fruit-like, with enantiomer-specific descriptors including pineapple-like (peak 1) and onion-like/sesame-like (peak 2) notes at 9.8 μg/L dilution, shifting to rubber-like at 78.6 μg/L [1]. In direct contrast, the positional isomer ethyl 3-mercaptopropionate (ET3MP, FEMA 3677) is described organoleptically at 0.10% in propylene glycol as 'animal, foxy, fruity, grape, skunky' , with a perceived character in cheese of 'fruity, grapy, rhubarb, empyreumatic' [2]. The quantitative odor threshold of ET3MP in cream (ascending forced-choice olfactometry) was determined to be in a different range, with the compound described as a 'powerful aroma compound' in cheese at average concentrations of 3.88 and 1.67 μg/kg in Munster and Camembert, respectively [2]. The sensory profiles are non-interchangeable: ET2MP provides tropical fruit/pineapple/sesame character, while ET3MP imparts animal/skunky/grapy notes.
| Evidence Dimension | Odor threshold and sensory descriptor profile |
|---|---|
| Target Compound Data | ET2MP: Odor threshold = 0.4 ng/L in hydro-alcoholic solution; sensory descriptors = tropical fruit-like, pineapple (enantiomer peak 1), onion/sesame (enantiomer peak 2) [1] |
| Comparator Or Baseline | ET3MP: Odor threshold determined by ascending forced-choice olfactometry in cream (quantitative value not publicly extracted but described as 'powerful aroma'); sensory descriptors = animal, foxy, fruity, grape, skunky at 0.10% in propylene glycol; fruity, grapy, rhubarb, empyreumatic in cheese [2] |
| Quantified Difference | ET2MP detectable at sub-ng/L level (0.4 ng/L); sensory profiles qualitatively distinct — tropical/pineapple/sesame (ET2MP) vs. animal/skunky/grapy (ET3MP). Enantiomer-specific odor differentiation in ET2MP is absent in achiral ET3MP. |
| Conditions | Odor threshold measurement in model hydro-alcoholic solution (ET2MP [1]); organoleptic evaluation at 0.10% in dipropylene glycol or propylene glycol (ET2MP and ET3MP ); olfactometric evaluation in cream and cheese matrices (ET3MP [2]) |
Why This Matters
Procurement of the correct regioisomer directly determines whether the target sensory note (tropical fruit/pineapple vs. animal/skunky) is achieved in flavor and fragrance formulations; substitution of ET3MP for ET2MP would produce an entirely different — and potentially off-target — aroma profile.
- [1] Meng Q, Hatakeyama M, Sugawara E. Formation by yeast of 2-furanmethanethiol and ethyl 2-mercaptopropionate aroma compounds in Japanese soy sauce. Biosci Biotechnol Biochem. 2014;78(1):109-114. doi:10.1080/09168451.2014.877820. View Source
- [2] Sourabié AM, Spinnler HE, Bonnarme P, Saint-Eve A, Landaud S. Identification of a powerful aroma compound in Munster and Camembert cheeses: ethyl 3-mercaptopropionate. J Agric Food Chem. 2008;56(12):4674-4680. doi:10.1021/jf800307d. View Source
